molecular formula C10H10Br2N2O2 B11052033 1-(3,5-Dibromo-4-nitrophenyl)pyrrolidine

1-(3,5-Dibromo-4-nitrophenyl)pyrrolidine

Cat. No.: B11052033
M. Wt: 350.01 g/mol
InChI Key: ZDWYFXFMNKAUCH-UHFFFAOYSA-N
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Description

1-(3,5-Dibromo-4-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with two bromine atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dibromo-4-nitrophenyl)pyrrolidine typically involves the reaction of 3,5-dibromo-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be scaled up by using larger reaction vessels and continuous flow reactors to ensure efficient production. Purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromo-4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Substitution Products: Derivatives with different functional groups replacing the bromine atoms.

    Reduction Products: Amino derivatives resulting from the reduction of the nitro group.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

1-(3,5-Dibromo-4-nitrophenyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromo-4-nitrophenyl)pyrrolidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and bromine atoms can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

    1-(3-Nitrophenyl)pyrrolidine: Lacks the bromine substituents, which may result in different reactivity and biological activity.

    1-(3,5-Dibromo-4-methylphenyl)pyrrolidine: Contains a methyl group instead of a nitro group, leading to variations in chemical properties and applications.

Uniqueness: 1-(3,5-Dibromo-4-nitrophenyl)pyrrolidine is unique due to the combination of bromine and nitro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10Br2N2O2

Molecular Weight

350.01 g/mol

IUPAC Name

1-(3,5-dibromo-4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C10H10Br2N2O2/c11-8-5-7(13-3-1-2-4-13)6-9(12)10(8)14(15)16/h5-6H,1-4H2

InChI Key

ZDWYFXFMNKAUCH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C(=C2)Br)[N+](=O)[O-])Br

Origin of Product

United States

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